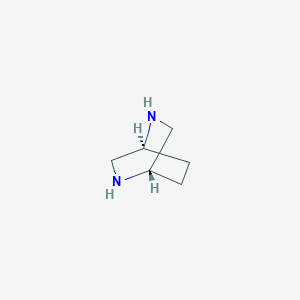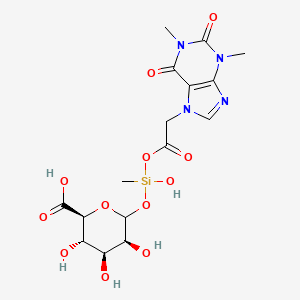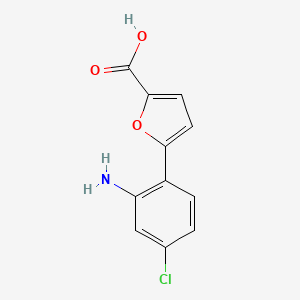
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound that is part of the piperazine family . It is a chiral and conformationally fixed piperazine analogue . It has been used in the synthesis of quinolone carboxylic acids as potential antibacterials .
Synthesis Analysis
The synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” starts from N-Cbz-glycine succinimide ester and L-homoserine lactone . The synthesis process involves the reduction of imidoester to the corresponding amines . The reduction reaction is worked up with a minimum amount of water due to the water solubility of piperazine-type bases .Molecular Structure Analysis
The molecular formula of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is C6H12N2 . Its molecular weight is 112.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” include the reaction of N-Cbz-Glycinsuccinimidester with L-homoserinelactone . The reduction of imidoester to the corresponding amines is also a key step in the synthesis .Scientific Research Applications
Catalysis in Organic Synthesis : DABCO is a solid catalyst used in various organic transformations due to its high reactivity, eco-friendliness, non-toxicity, and ability to deliver products with excellent yields and selectivity (Baghernejad, 2010).
Synthesis Processes and Side Products : Research on the synthesis of DABCO over zeolite ZSM-5 identified various side products, such as alkylpyrazines and alkylpiperazines, and proposed chemical mechanisms for their formation (Jiří Trejbal et al., 2007).
Ultrasound-Accelerated Synthesis : DABCO has been utilized as an efficient catalyst under ultrasound irradiation conditions for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, demonstrating rapid reaction under mild conditions (D. Azarifar et al., 2013).
Oxidation of Alcohols : It has been used as an oxidant for converting alcohols into carbonyl compounds under microwave irradiation, showing its ability to be reused several times (M. Tajbakhsh & S. Habibzadeh, 2006).
Halogenation/Esterification of Alkenes : DABCO acts as a Lewis base and organocatalyst in the chlorination of alkenes, leading to the formation of functionalized trans-chloro esters and brominated analogs (L. S. Pimenta et al., 2017).
Decarboxylative Acylation : DABCO facilitates decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, producing α-keto and α,β-unsaturated amides or esters (Jun-Rong Zhang et al., 2017).
Ionic Liquid Preparation : A DABCO-based acidic ionic liquid was developed for promoting the synthesis of biologically active compounds used in the pharmaceutical industry (F. Shirini et al., 2017).
Synthesis in Aqueous Media : DABCO catalyzes one-pot, three-component condensation reactions in aqueous ethanol at room temperature, highlighting its role in efficient and less toxic chemical processes (J. Azizian et al., 2012).
Versatile Catalytic Properties : Its utility in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions was extensively reviewed, showing its wide applicability in synthetic chemistry (Dmitry I. Bugaenko et al., 2020).
Site-Selective Fluorination : DABCO salts have been effective for the fluorination of various organic substrates, showcasing its versatility in creating electrophilic reagents (G. Lal, 1993).
Future Directions
properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid](/img/no-structure.png)

